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ECDYSONE-2-ACETATE, BETA-(SH)

Cat. No.: B1179616
CAS No.: 19536-25-5
M. Wt: 522.679
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Description

Contextualization of Ecdysteroids as Steroid Hormones and Secondary Metabolites

Ecdysteroids represent a class of polyhydroxylated steroid compounds. encyclopedia.pubmdpi.com In the biological realm, they play a dual role, functioning as crucial steroid hormones in arthropods and as secondary metabolites in a variety of plant species. wikipedia.orgnih.gov Within arthropods, these compounds are indispensable, orchestrating fundamental life processes such as molting (ecdysis), development, and reproduction. wikipedia.orgnih.govnih.gov The biosynthesis of these zooecdysteroids originates from dietary cholesterol through the action of cytochrome P450 enzymes. wikipedia.orgnih.gov

Conversely, in the plant kingdom, ecdysteroids, referred to as phytoecdysteroids, are classified as secondary metabolites. nih.gov Their primary role in plants is defensive, offering protection against herbivorous insects. encyclopedia.pubwikipedia.org When ingested by insects, these compounds can disrupt their endocrine system, acting as antifeedants and ultimately leading to metabolic distress and mortality. nih.gov Beyond the animal and plant kingdoms, certain fungi are also known to produce these compounds, which are then termed mycoecdysteroids. wikipedia.orgnih.gov

Overview of Ecdysteroid Diversity and Biological Significance in Invertebrates and Plants

The structural diversity of ecdysteroids is vast, with over 500 different analogues identified to date. encyclopedia.pubmdpi.com This diversity underpins their wide range of biological activities.

In invertebrates, particularly arthropods, the significance of ecdysteroids cannot be overstated. They are the primary hormonal regulators of molting and metamorphosis, critical stages in the arthropod life cycle. encyclopedia.pubnih.gov Their mechanism of action involves binding to a specific nuclear receptor, the ecdysteroid receptor (EcR), which then modulates gene expression to initiate these developmental processes. encyclopedia.pubnih.gov

In plants, phytoecdysteroids serve as a key component of their chemical defense arsenal. mdpi.com They act as potent feeding deterrents and endocrine disruptors to invertebrate predators. encyclopedia.pubwikipedia.org The concentration and distribution of these compounds can vary significantly between different plant species, as well as within the various organs of a single plant, such as the leaves, seeds, and flowers, and can also fluctuate with the plant's developmental stage. encyclopedia.pubmdpi.comresearchgate.net Furthermore, some phytoecdysteroids exhibit allelopathic properties, meaning they can inhibit the growth and development of neighboring plants. mdpi.com They also contribute to the plant's tolerance to various biotic and abiotic stresses. mdpi.comresearchgate.net Among the multitude of phytoecdysteroids, 20-hydroxyecdysone (B1671079) is the most commonly encountered. mdpi.com

Specific Focus on Ecdysone-2-Acetate and Beta-Ecdysone-2-Acetate within Ecdysteroid Research

Within the extensive family of ecdysteroids, acetylated derivatives represent an important subgroup. Acetylation, the process of adding an acetyl functional group, can significantly alter the biological activity of the parent ecdysteroid. Research into these modified compounds seeks to understand how such structural changes impact their function.

While specific research focusing solely on Ecdysone-2-Acetate and Beta-Ecdysone-2-Acetate is specialized, the study of acetylated ecdysteroids in general provides valuable context. For instance, a study on various ecdysteroids found that 20-Hydroxyecdysone-2,3,22-tri-O-acetate exhibited the most potent inhibitory activity against the enzymes acetylcholinesterase and butyrylcholinesterase. nih.gov This highlights how acetylation can enhance specific biological properties.

Beta-ecdysone, also known as 20-hydroxyecdysone, is one of the most extensively studied ecdysteroids. It has been investigated for a range of bioactivities, including promoting osteogenic differentiation and exhibiting antioxidant properties. frontiersin.orgscielo.br The addition of an acetate (B1210297) group to form Beta-Ecdysone-2-Acetate would be expected to modify these activities, potentially altering its polarity, solubility, and interaction with biological targets. The study of such acetylated forms is crucial for a comprehensive understanding of the structure-activity relationships within the ecdysteroid class and for the potential development of new applications.

Table of Biological Activities of Selected Ecdysteroids

Ecdysteroid CompoundBiological ActivitySource
20-hydroxyecdysone (Beta-ecdysone)Most common phytoecdysteroid; promotes osteogenic differentiation; antioxidant capacity. mdpi.comfrontiersin.orgscielo.br
Ecdysone (B1671078)Precursor to 20-hydroxyecdysone; involved in molting and metamorphosis. nih.gov
20-Hydroxyecdysone-2,3,22-tri-O-acetatePotent inhibitor of acetylcholinesterase and butyrylcholinesterase. nih.gov
Makisterone (B1173491) AFound in both plants and animals; involved in insect molting. nih.gov
Ajugasterone CFound in both plants and animals; exhibits various biological activities. nih.gov

Properties

CAS No.

19536-25-5

Molecular Formula

C19H34O

Molecular Weight

522.679

Synonyms

ECDYSONE-2-ACETATE, BETA-(SH)

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Ecdysteroid Acetates

Precursor Utilization and Origin of the Ecdysteroid Skeleton

The journey to synthesize the ecdysteroid framework, a cyclopentanoperhydrophenanthrene structure, begins with the acquisition of precursor sterols. frontiersin.org The origin of these precursors differs significantly between arthropods and plants.

Arthropods, unlike vertebrates, are incapable of synthesizing cholesterol de novo from smaller molecules like acetate (B1210297). wikipedia.orgresearchgate.net This metabolic limitation makes them entirely dependent on their diet to obtain the necessary sterol precursors for ecdysteroid synthesis. wikipedia.org Cholesterol (a C27 sterol) is a primary precursor, but various plant sterols (phytosterols), such as C28 and C29 sterols, can also be utilized. wikipedia.orgfrontiersin.orgbiologists.com Insects possess the enzymatic machinery to metabolize these phytosterols (B1254722) into the C27 cholesterol backbone required for the ecdysteroidogenic pathway. frontiersin.org

In contrast to arthropods, plants can synthesize their own sterols. The biosynthesis of phytoecdysteroids (plant-derived ecdysteroids) originates from the mevalonate (B85504) (MVA) pathway. frontiersin.org This fundamental metabolic pathway utilizes acetyl-CoA as a starting precursor to produce a wide array of isoprenoids, including triterpenoids and sterols. frontiersin.org Within the plant cell's cytosol, acetyl-CoA is converted to mevalonic acid, which is then used to form isoprene (B109036) units. These units are condensed to create squalene, a precursor that undergoes cyclization to form sterols like lanosterol, which are then further modified to create the diverse range of phytoecdysteroids. frontiersin.org

Ecdysteroidogenic Enzyme Cascades and "Halloween Genes"

The conversion of the basic sterol skeleton into the biologically active ecdysteroid hormone is orchestrated by a series of enzymes, many of which are encoded by a group of genes collectively known as the "Halloween genes". wikipedia.org These genes were named due to the lethal phenotype observed in Drosophila melanogaster mutants, where embryos fail to develop a proper cuticle. wikipedia.org The enzymes are primarily cytochrome P450 (CYP) monooxygenases that catalyze sequential hydroxylation and oxidation reactions. wikipedia.orgbiologists.com

The ecdysteroid biosynthetic pathway involves a series of terminal hydroxylation steps to convert the cholesterol backbone into ecdysone (B1671078) and its more active form, 20-hydroxyecdysone (B1671079) (20E). nih.govsdbonline.org These reactions are catalyzed by mitochondrial and microsomal CYP enzymes. biologists.com The process begins with modifications within a series of reactions termed the "Black Box," which converts 7-dehydrocholesterol (B119134) (7dC) into 5β-ketodiol. elsevierpure.combiologists.com This is followed by a sequence of hydroxylations, typically at the C-25, C-22, and C-2 positions, to produce ecdysone. researchgate.net Ecdysone itself can then be further hydroxylated at the C-20 position to yield 20E, the primary active molting hormone in many insects. wikipedia.orgnih.gov

The "Halloween genes" encode the critical enzymes that drive the ecdysteroidogenic pathway. These genes are predominantly expressed in ecdysone-producing tissues, such as the prothoracic gland in larvae and the ovaries in adults. researchgate.netelsevierpure.comnih.gov While there is some variation across species, the core functions of these enzymes are highly conserved. researchgate.net

Gene NameAlias / CYP NameEnzyme FunctionKey Step in Biosynthesis
Neverland nvdRieske-domain oxygenaseConverts cholesterol to 7-dehydrocholesterol (7dC). frontiersin.orgbiologists.comnih.govbiologists.com
Shroud sroShort-chain dehydrogenase/reductaseFunctions within the "Black Box" to convert 7dC to 5β-ketodiol. elsevierpure.combiologists.comnih.govbiologists.comnih.gov
Spook / Spookier spo / spok, CYP307A1 / CYP307A2Cytochrome P450Stage-specific enzymes that also function in the "Black Box". wikipedia.orgnih.govnih.govmdpi.comresearchgate.net
Phantom phm, CYP306A1C-25 HydroxylaseHydroxylates the C-25 position; converts 2,22,25-trideoxyecdysone (B1254953) to 2,22-dideoxyecdysone. wikipedia.orgresearchgate.netnih.govmdpi.com
Disembodied dib, CYP302A1C-22 HydroxylaseHydroxylates the C-22 position; converts 2,22-dideoxyecdysone to 2-deoxyecdysone (B1253580). wikipedia.orgbiologists.comresearchgate.netmdpi.comnih.gov
Shadow sad, CYP315A1C-2 HydroxylaseHydroxylates the C-2 position; converts 2-deoxyecdysone to ecdysone. wikipedia.orgnih.govsdbonline.orgresearchgate.netnih.govnih.gov
Shade shd, CYP314A1C-20 MonooxygenaseHydroxylates the C-20 position; converts ecdysone to the active hormone 20-hydroxyecdysone (20E). wikipedia.orgresearchgate.netsdbonline.orgresearchgate.netnih.govnih.gov

Acetylation Mechanisms and Enzymes

While various acetylated ecdysteroids have been identified, including 20-hydroxyecdysone-2-acetate, the specific enzyme responsible for the direct transfer of an acetyl group to the C-2 hydroxyl of beta-ecdysone to form Beta-Ecdysone-2-acetate has not been definitively characterized in the reviewed literature.

However, the regulation of ecdysteroid biosynthesis itself is closely linked to acetylation at the chromatin level. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that add or remove acetyl groups from histone proteins, thereby influencing gene expression. plos.org Several studies have shown that these enzymes play a crucial role in controlling the transcription of the Halloween genes. plos.orgresearchgate.nettandfonline.com For example, the dATAC histone acetyltransferase complex is required for the proper expression of genes like spookier, phantom, disembodied, and shadow. tandfonline.com Furthermore, specific HATs, such as N-alpha-acetyltransferase 40 (NAA40), are induced by ecdysone and are necessary for the subsequent expression of ecdysone-responsive genes, creating a regulatory feedback loop. nih.govresearchgate.net This indicates that while the direct acetylation of the ecdysone molecule is a key metabolic step, acetylation at the level of histone proteins is a critical regulatory mechanism controlling the entire biosynthetic pathway.

Enzymatic Acetylation of Ecdysteroid Hydroxyl Groups

The enzymatic addition of an acetyl group to the hydroxyl moieties of ecdysteroids is a key modification step. In the terrestrial snail Cepaea nemoralis, injected tritiated ecdysone and 20-hydroxyecdysone were metabolized into novel ecdysteroids, including 20-hydroxyecdysone 22-acetate. tandfonline.com This indicates the presence of enzymatic systems capable of acetylating ecdysteroids.

In the locust Schistocerca gregaria, a microsomal acetyl-CoA:ecdysteroid 3-acetyl-transferase has been identified. eje.cz This enzyme demonstrates a preference for 20-hydroxyecdysone over ecdysone and specifically utilizes acetyl-CoA as the acetyl group donor. eje.cz The esterification process is highly specific, as the enzyme does not use long-chain fatty acyl-CoA derivatives. eje.cz

Furthermore, studies on the regioselective acylation of steroid vicinal diols have shown that lipases can catalyze these reactions. uc.ptresearchgate.net For instance, lipase (B570770) PS and Novozym 435 exhibit complementary regioselectivity towards certain diols, highlighting the potential for enzymatic synthesis of specific monoesters. uc.pt While these studies often focus on a broader range of steroids, they provide a basis for understanding the types of enzymes that could be involved in the specific acetylation of ecdysteroids. uc.ptresearchgate.net

It is important to note that ecdysteroid 2- or 3-acyl derivatives, including acetates, can undergo equilibration in solution through a process of 2,3-acyl migration. mdpi.com This non-enzymatic process can complicate the identification and quantification of specific isomers. mdpi.com

Identification and Characterization of Acetyltransferases

The identification of specific acetyltransferases responsible for producing ecdysteroid acetates is an ongoing area of research. In Drosophila melanogaster, the genome has been searched to identify potential ecdysteroid acyltransferase candidate genes. liverpool.ac.uk Based on microarray data and similarity to known acyltransferases, one promising candidate, CG8112, has been identified. liverpool.ac.uk

In the red flour beetle, Tribolium castaneum, research has identified N-alpha-acetyltransferase 40 (NAA40) as a key player in ecdysone-regulated metamorphosis. nih.gov While primarily studied for its role in histone acetylation, the induction of NAA40 by ecdysone and its influence on the expression of ecdysone response genes suggest a complex interplay of acetylation in hormonal signaling. nih.govresearchgate.net This highlights the broader role of acetyltransferases in the ecdysone response pathway. researchgate.netresearchgate.net

In yeast, the acetyltransferase Atf2 has been shown to acetylate the steroid precursor pregnenolone (B344588), leading to the formation of pregnenolone acetate which is then exported from the cell. nih.gov This provides a model for how acetyltransferases can modify steroids to facilitate their transport or inactivation.

Catabolism and Inactivation Pathways of Ecdysteroid Acetates

The breakdown and inactivation of ecdysteroid acetates are crucial for terminating the hormonal signal and maintaining developmental timing.

Deacetylation Processes

The removal of acetyl groups from ecdysteroid acetates is a key step in their catabolism. In yeast, a deacetylase known as Say1 is responsible for the deacetylation of acetylated sterols. nih.gov Say1 is a membrane-anchored deacetylase with its active site likely in the lumen of the endoplasmic reticulum. researchgate.net The absence of Say1 leads to the export of acetylated cholesterol, indicating that the substrate specificity of this enzyme determines whether an acetylated sterol is retained within the cell or secreted. nih.govresearchgate.net

The process of deacetylation is not universal for all acetylated steroids. For example, pregnenolone acetate is not deacetylated by Say1 and is subsequently exported from the cell. nih.gov This suggests that specific deacetylases target specific acetylated steroids, providing a mechanism for differential regulation.

Further Hydroxylation and Conjugation (e.g., phosphorylation, ecdysone oxidase)

Following deacetylation, or in some cases concurrently, ecdysteroids can undergo further modifications that lead to their inactivation and excretion. These modifications include hydroxylation and conjugation with molecules such as phosphate.

In various insect species, a primary route of ecdysteroid inactivation is 26-hydroxylation, which can be followed by oxidation to the corresponding ecdysonoic acid. uni-ulm.deoup.com The cytochrome P450 enzyme CYP18A1 has been identified as a likely candidate for the 26-hydroxylase in Drosophila melanogaster. liverpool.ac.ukoup.com

Phosphorylation is another significant inactivation pathway. Ecdysteroid kinases (EcKs) catalyze the reversible phosphorylation of ecdysteroids at various positions on the steroid nucleus, including C-2, C-3, and C-22. oup.comnih.govoup.com In maturing eggs of the locust Schistocerca gregaria, a variety of ecdysteroid phosphates and acetyl-ecdysteroid phosphates have been identified, including 3-acetylecdysone 2-phosphate, 2-acetylecdysone 22-phosphate, and 3-acetylecdysone 22-phosphate. nih.gov These findings suggest a complex interplay between acetylation and phosphorylation in the regulation of ecdysteroid activity during embryonic development. nih.gov The isolated 2- and 3-acetylecdysone 22-phosphates are susceptible to non-enzymatic acetyl migration and deacetylation. nih.gov

Ecdysone oxidase can also play a role in ecdysteroid inactivation by converting ecdysteroids to 3-dehydroecdysteroids. liverpool.ac.uk This can then be followed by reduction to 3-epiecdysteroids and subsequent phosphorylation. liverpool.ac.uk

Tissue-Specific Metabolism and Excretion

The metabolism of ecdysteroids, including their acetylated forms, is often specific to particular tissues and developmental stages. In adult female insects, ecdysteroids are synthesized in the ovarian follicle cells. liverpool.ac.uk A significant portion of these hormones are conjugated and then transported into the eggs to be utilized during early embryogenesis. liverpool.ac.uk

In the locust, Schistocerca gregaria, maturing eggs contain a diverse array of ecdysteroid conjugates, highlighting the role of the ovary and embryo in hormone metabolism and storage. nih.gov The identification of various acetylated and phosphorylated ecdysteroids in eggs suggests a tightly regulated system for controlling hormone levels during this critical developmental period. nih.gov

The midgut is another important site for ecdysteroid metabolism. In Manduca sexta, the midgut contains mitochondrial and microsomal ecdysteroid 26-hydroxylase and ecdysteroid phosphotransferase activities. liverpool.ac.uk The expression of the gene encoding the 26-hydroxylase, CYP18A1, is found in the midgut of final instar larvae of Drosophila melanogaster. liverpool.ac.uk

Transcriptional and Post-Transcriptional Regulation of Ecdysteroid Biosynthesis

The biosynthesis of ecdysteroids is under tight transcriptional control, involving a network of transcription factors that regulate the expression of the "Halloween genes," which encode the ecdysteroidogenic enzymes. nih.gov Several transcription factors have been identified that play crucial roles in this regulatory network.

In Drosophila melanogaster, the POU-domain transcription factor Ventral veins lacking (Vvl) and the nuclear receptor Knirps (Kni) are essential for ecdysone production during larval development. plos.org Both Vvl and Kni bind to cis-regulatory elements of the ecdysone biosynthetic genes and are required for their expression in the prothoracic gland (PG). plos.org Knockdown of either vvl or kni in the PG leads to a failure in ecdysone production and subsequent developmental arrest. plos.org The conservation of this regulatory mechanism is suggested by studies in the hemimetabolous insect Oncopeltus fasciatus, where vvl knockdown also reduces the expression of ecdysone biosynthesis genes. sicb.org

Other transcription factors involved in regulating Halloween gene expression include Molting defective (Mld), which specifically regulates early steps in the biosynthetic pathway, and Ouija board (Ouib), a zinc finger transcription factor that specifically regulates the expression of spookier (spok), a rate-limiting enzyme in the pathway. plos.orgplos.org

The regulation of ecdysteroid biosynthesis also involves feedback mechanisms. The active form of ecdysone, 20-hydroxyecdysone (20E), acting through its receptor (EcR), can modulate the expression of Halloween genes. nih.govresearchgate.net This feedback can be both positive and negative depending on the developmental stage. nih.gov For instance, during the late larval stage, 20E has a positive feedback effect, amplifying its own synthesis to trigger pupariation. nih.gov In contrast, after pupariation, 20E signaling can have a negative feedback effect. nih.gov

Post-transcriptional regulation also plays a role. For example, the catalytic activity of Spok may be under post-transcriptional control, providing another layer of regulation for this rate-limiting step in ecdysteroid biosynthesis. plos.org Additionally, histone modifications, such as acetylation and methylation, are involved in regulating the expression of ecdysone response genes. nih.govresearchgate.net For example, the ecdysone-induced N-alpha-acetyltransferase 40 (NAA40) acetylates histone H4 at the promoters of ecdysone response genes, leading to their increased expression. nih.gov

Table of Transcription Factors in Ecdysteroid Biosynthesis Regulation

Transcription FactorFunctionTarget GenesOrganism
Ventral veins lacking (Vvl)Positive regulator of ecdysone biosynthetic genesMultiple Halloween genesDrosophila melanogaster, Oncopeltus fasciatus
Knirps (Kni)Positive regulator of ecdysone biosynthetic genesMultiple Halloween genesDrosophila melanogaster
Molting defective (Mld)Regulates early steps of ecdysone biosynthesisspook (spok), neverland (nvd)Drosophila melanogaster
Ouija board (Ouib)Specific regulation of spookierspookier (spok)Drosophila melanogaster
Ecdysone receptor (EcR)Mediates feedback regulation by 20-hydroxyecdysoneHalloween genesDrosophila melanogaster
N-alpha-acetyltransferase 40 (NAA40)Histone acetylation at promoters of ecdysone response genesEcR, E74, E75, HR3Tribolium castaneum

Hormonal and Nutritional Influences

The synthesis of ecdysteroid precursors, which are subsequently available for acetylation, is tightly modulated by both hormonal cues and the organism's nutritional state.

Hormonal Influences: The primary driver of ecdysteroid synthesis is the Prothoracicotropic hormone (PTTH), a neuropeptide released from the central nervous system that stimulates the prothoracic gland (PG) to produce and secrete ecdysteroids. eje.cznih.govnih.gov The activity of the ecdysteroid signaling pathway is also subject to complex feedback loops. For instance, the active form of ecdysone, 20-hydroxyecdysone (20E), can regulate its own production. nih.gov This feedback can be positive, amplifying the hormone's synthesis to trigger major developmental transitions, or negative, suppressing the expression of biosynthetic genes to terminate the hormonal pulse. nih.gov This dual regulation is often mediated by different isoforms of ecdysone-responsive nuclear receptors, such as the Broad (Br) gene products Br-Z1 and Br-Z4. nih.gov

Furthermore, ecdysteroid signaling operates in an antagonistic relationship with Juvenile Hormone (JH). pnas.orgnih.gov High titers of JH typically maintain the juvenile state and prevent metamorphosis, in part by modulating the response to ecdysone. pnas.orgnih.gov The interplay between these major hormonal systems dictates the timing and nature of developmental events, thereby indirectly controlling the pool of ecdysteroids available for metabolic modifications like acetylation.

Nutritional Influences: Arthropods are sterol auxotrophs, meaning they cannot synthesize cholesterol de novo and must acquire it from their diet. biologists.comgulbenkian.pttandfonline.com This dietary cholesterol is the fundamental precursor for all ecdysteroid biosynthesis. tandfonline.com Consequently, the availability and type of dietary sterols directly impact the quantity and composition of the ecdysteroid profile. biologists.comnih.gov

Nutritional status profoundly affects ecdysteroid titers. In Drosophila melanogaster females, for example, nutritional shortage (starvation) leads to a significant increase in the concentration of ecdysteroids in the whole body, hemolymph, and ovaries. bioscientifica.com This elevation in hormone levels under starvation is believed to play a role in physiological responses such as the induction of apoptosis in egg chambers. bioscientifica.com Conversely, re-feeding rapidly suppresses the high ecdysteroid concentrations, indicating that the ecdysteroidogenic pathway is highly sensitive to nutrient availability. bioscientifica.com This link between nutrition and hormone production is critical for coordinating growth with developmental timing. nih.govnih.gov

Table 1: Effect of Nutritional Status on Ecdysteroid Concentration in Drosophila melanogaster This interactive table summarizes data on how starvation (FS) and continuous feeding (FF) affect ecdysteroid levels. Data is adapted from research findings on nutritional impacts on oogenesis. bioscientifica.com

ConditionTissue/FluidEcdysteroid Concentration (pg/mg or pg/µl)Time Point after Starvation Start
Starvation (FS) Whole Body50.0–67.5 pg/mg>12 hours
Fed (FF) Whole Body12.3–16.9 pg/mgContinuous
Starvation (FS) Hemolymph60.1–77.9 pg/µl>6 hours
Fed (FF) HemolymphLower than starvation levelsContinuous
Starvation (FS) Ovaries30.4–35.9 pg/mg24 hours
Refeeding after Starvation Ovaries5.1–7.4 pg/mg18 hours post-refeeding

Genetic Regulation and Signaling Cascades (e.g., PTTH, Insulin (B600854)/TOR, MAPK)

The biosynthesis of ecdysteroids is governed by a precise genetic program and is activated by sophisticated intracellular signaling cascades.

Genetic Regulation: The core enzymes responsible for converting cholesterol into ecdysone are encoded by a group of genes collectively known as the Halloween genes. nih.govnih.gov These include genes like neverland (nvd), spook/spookier (spok/spokier), phantom (phm), disembodied (dib), and shadow (sad). nih.govplos.org The expression of these genes is highly restricted to the prothoracic gland and is dynamically regulated throughout development. nih.govplos.org

This precise spatiotemporal expression is controlled by a network of transcription factors. plos.org Studies in Drosophila have identified several zinc finger transcription factors that are crucial for regulating specific Halloween genes. nih.govplos.orgscienceopen.com For example, the transcription factor Ouija board (Ouib) specifically controls the expression of spookier, while another factor, Séance (Séan), is essential for the transcription of neverland. nih.govplos.org These factors often act cooperatively with other regulatory proteins, such as Molting defective (Mld), to ensure robust and coordinated expression of the biosynthetic machinery. nih.gov

Table 2: Key Transcription Factors and Their Target Halloween Genes in Drosophila This table details the regulatory relationships between specific transcription factors and the ecdysteroid biosynthetic genes they control. nih.govplos.org

Transcription FactorGene SymbolTarget Halloween Gene(s)Function in Ecdysone Biosynthesis
Ouija board ouibspookier (spok)Positive regulation of spok transcription
Séance séanneverland (nvd)Positive regulation of nvd transcription
Molting defective mldneverland (nvd), spookier (spok)Acts cooperatively with Ouib and Séan
βFTZ-F1 βFtz-f1Multiple Halloween genesEnhances ecdysteroid biosynthesis
DHR4 DHR4Multiple Halloween genesNegative regulator of ecdysteroid biosynthesis

Signaling Cascades: The external and internal signals that control ecdysteroid production are transduced through several key signaling pathways within the cells of the prothoracic gland.

PTTH Signaling: The PTTH pathway is the canonical activator of ecdysone synthesis. nih.gov Upon binding its receptor, Torso, on the PG cell membrane, PTTH initiates a cascade that involves a Src-family tyrosine kinase, phospholipase C (PLC), and an increase in intracellular calcium. nih.govresearchgate.net This leads to the activation of adenylyl cyclase and a subsequent rise in cyclic AMP (cAMP), which ultimately stimulates the expression and activity of the Halloween gene enzymes. nih.govnih.gov

Insulin/TOR Signaling: This pathway is a primary sensor of nutritional status and is essential for coordinating organismal growth with developmental progression. nih.govresearchgate.net In insects, insulin-like peptides (ILPs) can directly stimulate the prothoracic glands to synthesize ecdysteroids, providing a molecular link between nutrient intake and molting. frontiersin.orgfrontiersin.org The pathway proceeds through the activation of Phosphoinositide 3-kinase (PI3K) and the protein kinase Akt, which in turn activates the Target of Rapamycin (TOR) complex. researchgate.netfrontiersin.orgnih.gov The TOR pathway promotes the protein synthesis required for cell growth and hormone production. researchgate.netfrontiersin.org There is significant crosstalk between the PTTH and insulin pathways, which together integrate developmental and nutritional cues to control ecdysteroid titers. frontiersin.org

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another critical component in the regulation of ecdysteroidogenesis. frontiersin.org The MAPK/ERK pathway can be activated by both PTTH and insulin signaling and plays a role in stimulating ecdysone production. frontiersin.orgfrontiersin.org In the silkworm Bombyx mori, ERK activation is essential for the increase in ecdysteroid metabolism required to terminate embryonic diapause. nih.gov Furthermore, ecdysteroids themselves can rapidly activate the MAPK pathway through non-genomic signaling via membrane-bound receptors, suggesting a role in rapid cellular responses independent of gene transcription. sdbonline.org

Molecular and Cellular Mechanisms of Action of Ecdysteroid Acetates

Ecdysteroid Receptor Complex Interactions (EcR/USP/RXR Heterodimer)

The primary cellular targets for ecdysteroids, including their acetate (B1210297) derivatives, are the components of the ecdysone (B1671078) receptor complex. This complex is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). nih.govmdpi.com USP is the insect homolog of the vertebrate Retinoid X Receptor (RXR). mdpi.comnih.gov This EcR/USP heterodimer is the functional receptor that binds both the hormone and specific DNA sequences to regulate gene expression. nih.govsdbonline.org While EcR can bind ecdysone on its own, its affinity for the ligand is significantly enhanced by its partnership with USP. sdbonline.org The formation of this stable heterodimeric complex is a prerequisite for high-affinity hormone binding and subsequent gene regulation.

Table 1: Components of the Ecdysone Receptor Complex

ComponentDescriptionKey Function
Ecdysone Receptor (EcR) A nuclear receptor protein that contains a ligand-binding domain (LBD) for ecdysteroids and a DNA-binding domain (DBD).Binds the ecdysteroid hormone; part of the heterodimer that binds to DNA. mdpi.com
Ultraspiracle (USP) / Retinoid X Receptor (RXR) The heterodimeric partner of EcR. It is the insect homolog of the vertebrate RXR.Stabilizes the complex, enhances ligand binding affinity, and is essential for DNA binding and transcriptional activation. sdbonline.orgnih.gov

The binding of an ecdysteroid acetate to the receptor complex is a dynamic process governed by the ligand-binding domain (LBD) of the EcR subunit. nih.gov Research on ecdysteroids demonstrates that heterodimerization with USP is a critical factor, increasing the rate of ligand association approximately fivefold while reducing the dissociation rate by about 18-fold. nih.gov This results in a significantly more stable ligand-receptor complex.

The specificity of the interaction is determined by the three-dimensional structure of the LBD's binding pocket, which accommodates the steroid ligand. mdpi.comgoogle.com Different ecdysteroid analogues and their derivatives, such as acetates, exhibit varying affinities and binding kinetics, which can be influenced by specific amino acid residues within the binding pocket. mdpi.comnih.gov Point mutations in the EcR's LBD can affect the entry and exit rates of the ligand differently, suggesting distinct pathways for hormone association and dissociation. nih.gov This intricate dynamic ensures a highly specific and regulated response to different ecdysteroid compounds.

The binding of a ligand like Ecdysone-2-acetate, beta-(sh) into the LBD of the EcR/USP complex is not a passive event. It induces a significant conformational change in the receptor protein. mdpi.com This structural rearrangement is the fundamental step in receptor activation. The ligand essentially acts as a molecular switch, transitioning the receptor from an inactive or repressive state to an active one. This activated conformation stabilizes the entire EcR/USP/ligand ternary complex, enhancing its ability to interact with other proteins and DNA, thereby initiating the process of gene transcription. sdbonline.orgmdpi.com

Transcriptional Regulation of Target Genes

Once activated by an ecdysteroid acetate, the EcR/USP heterodimer functions as a ligand-dependent transcription factor. sdbonline.org It modulates the expression of a specific set of genes by binding to precise locations on the DNA, thereby controlling major developmental programs like molting and metamorphosis. nih.govplos.org

The activated EcR/USP complex recognizes and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs), located in the promoter regions of target genes. mdpi.comnih.gov This binding is the crucial step that directs the transcriptional machinery to the correct genes. EcREs are typically characterized by imperfect palindromic repeats of a half-site sequence. nih.gov A consensus sequence for a high-affinity EcRE has been identified as a perfect palindrome of the heptameric sequence GAGGTCA, separated by a single nucleotide (A or T). nih.gov The binding of the receptor complex to these elements can, in the absence of the hormone, lead to the repression of gene expression. The addition of the hormone relieves this repression and promotes transcriptional activation. nih.gov The structure and sequence of the EcRE can influence the binding affinity of the receptor and the magnitude of the transcriptional response. nih.govplos.org

The regulation of gene expression by the ecdysteroid acetate-bound receptor is further nuanced by the recruitment of coregulatory proteins. In the presence of an agonist ligand, the activated receptor complex recruits co-activator proteins. sdbonline.orgnih.gov These co-activators, such as CBP/p300/Nejire and the NURF complex, often possess enzymatic activity, for instance, histone acetyltransferase (HAT) activity. nih.govnih.gov The acetylation of histones, such as at H3K27, leads to a more open chromatin structure, increasing the accessibility of the DNA to the transcription machinery and thereby enhancing gene expression. nih.govnih.gov

Conversely, in the absence of a ligand, the EcR/USP complex may be associated with co-repressor proteins. sdbonline.orgnih.gov These co-repressors can recruit histone deacetylases, which maintain a condensed chromatin state and repress transcription. nih.gov The current model suggests that the hormonal signal does not necessarily cause a wholesale replacement of corepressors with coactivators, but rather enhances the functional activity of the co-regulators already present at the target gene loci. nih.gov

The binding of the ecdysteroid acetate-activated receptor to EcREs initiates a hierarchical gene regulatory cascade. nih.govnih.gov This cascade begins with the rapid induction of a small number of "early" genes. plos.org These early genes, such as E75, Broad-Complex (BR-C), and Eip74EF, often encode other transcription factors. plos.orgnih.gov

The protein products of these early genes then act to both repress their own expression in a negative feedback loop and activate a much larger set of "late" genes. nih.gov This secondary response constitutes the bulk of the physiological changes associated with the hormonal signal. This cascade mechanism allows for a significant amplification and diversification of the initial ecdysone signal, leading to coordinated, tissue-specific changes in gene expression that drive complex developmental processes. nih.govplos.org For example, during metamorphosis, this cascade directs the breakdown of larval tissues and the development of adult structures. nih.gov

Table 2: Key Genes in the Ecdysone Regulatory Cascade

Gene ClassExample GenesFunction
Primary Response ("Early") Genes Ecdysone Receptor (EcR), E75, Broad-Complex (BR-C), Eip74EFEncode transcription factors that are directly activated by the hormone-receptor complex. They initiate the secondary response. plos.orgnih.gov
Secondary Response ("Late") Genes Genes for cell cycle control, apoptosis, cell adhesion, and structural proteins.These genes are activated by the products of the early genes and execute the specific developmental programs (e.g., tissue remodeling, cuticle formation). nih.govnih.gov

Non-Genomic Actions of Ecdysteroids

Beyond their classical role as regulators of gene transcription, which involves binding to nuclear receptors and modulating DNA expression over hours or days, ecdysteroids also elicit rapid, non-genomic responses. nih.govphysiology.org These actions are independent of transcription and translation and are mediated by signaling events originating at the cell membrane. semanticscholar.orgoup.com Such rapid responses suggest that the classical nuclear receptor may not be the sole mediator of ecdysteroid signals and point to the existence of alternative pathways that can trigger immediate physiological changes within the cell. uni-ulm.denih.gov

Membrane-Bound Receptor Signaling

A key mechanism for non-genomic ecdysteroid action is through membrane-bound receptors. uni-ulm.de Research has identified a novel G protein-coupled receptor (GPCR) in Drosophila melanogaster, named DopEcR, that functions as a cell-surface receptor for ecdysteroids. sdbonline.orgnih.govnih.gov This receptor is distinct from the classical nuclear ecdysone receptor (EcR) and is localized to the plasma membrane. nih.gov Studies have demonstrated that ecdysteroids like ecdysone and 20-hydroxyecdysone (B1671079) (20E) can bind to DopEcR with high affinity. sdbonline.orgnih.gov The activation of this GPCR by ecdysteroids initiates intracellular signaling cascades that are responsible for many of the rapid cellular effects observed. researchgate.netscispace.com This discovery provides a molecular basis for how ecdysteroids can function outside the nucleus to quickly modulate cellular activity. semanticscholar.org

Rapid Cellular Responses (e.g., cAMP elevation)

The binding of ecdysteroids to membrane receptors like DopEcR triggers immediate downstream signaling events. One of the most well-documented rapid responses is the modulation of intracellular second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+). researchgate.netscispace.com

For instance, the activation of DopEcR by 20E has been shown to lead to a rapid increase in intracellular cAMP levels. nih.govsemanticscholar.org This effect is significant as the cAMP signaling pathway is a universal and critical regulator of neural plasticity and other cellular functions. nih.gov In addition to cAMP, ecdysteroid binding to GPCRs can induce a swift release of Ca2+ from intracellular stores like the endoplasmic reticulum and promote its influx from the extracellular environment. researchgate.net These rapid fluctuations in second messengers can, in turn, activate various protein kinases and other effector proteins, leading to immediate changes in cell physiology, independent of new gene synthesis. oup.complos.org

ReceptorLigand(s)Primary Non-Genomic Cellular ResponseReference
Dopamine/Ecdysteroid Receptor (DopEcR) - a GPCREcdysone, 20-Hydroxyecdysone (20E), DopamineRapid increase in intracellular cAMP levels; Activation of MAPK pathway. nih.govsdbonline.orgnih.govnih.gov
Unidentified Membrane Receptors20-Hydroxyecdysone (20E)Rapid increase in intracellular Ca2+ concentration. researchgate.netplos.org
Classical Ecdysone Receptor (EcR) - Cytoplasmic/Membrane-AssociatedEcdysteroidsPotential involvement in Ca2+-PKC-caspase-3 like pathway for programmed cell death. oup.comnih.gov

Cross-Talk with Other Intracellular Signaling Pathways

Ecdysteroid signaling does not operate in isolation. Instead, it engages in extensive cross-talk with other major intracellular signaling pathways. This integration allows for a highly coordinated and context-specific regulation of cellular and developmental processes. semanticscholar.orgnih.gov The interaction between ecdysteroid-activated pathways and other signaling networks, such as those governing growth and stress responses, is crucial for orchestrating complex biological outcomes like metamorphosis, proliferation, and apoptosis. nih.govresearchgate.netfrontiersin.orgmdpi.com

Interactions with Growth and Stress Pathways (e.g., JAK/STAT, TGF-β, Insulin (B600854), JNK)

Ecdysteroid signaling pathways intersect with several key growth and stress-responsive pathways:

Insulin Signaling: There is a complex and often antagonistic relationship between ecdysone and insulin signaling. plos.org While insulin signaling promotes tissue growth, ecdysone can inhibit systemic growth by down-regulating key targets in the insulin pathway. plos.orgnih.gov In some contexts, however, insulin signaling is required for the production of ecdysteroids, and the two pathways work together to control developmental timing. nih.govmdpi.comnih.gov This cross-talk is essential for coupling the organism's nutritional status with developmental progression. oup.com

JAK/STAT Pathway: Ecdysone and JAK/STAT signaling activities can act synergistically to regulate cell fate and tissue remodeling. mdpi.com For example, these pathways cooperate to control epithelial cell shape during development. mdpi.com The transcription co-activator SAYP has been identified as a potential point of coordination, as it is involved in both the ecdysone cascade and the JAK/STAT pathway. sdbonline.org In some immune responses, JAK/STAT signaling induces an insulin-binding protein that is also an ecdysone-inducible gene, highlighting a three-way cross-talk between these systems. nih.gov

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is another critical partner in ecdysone-mediated regulation. TGF-β signaling can determine the responsiveness of glands that produce ecdysone, thereby controlling the timing of developmental transitions like metamorphosis. In some neuronal contexts, ecdysone signaling antagonizes the TGF-β pathway to fine-tune developmental programs. sdbonline.org

JNK Pathway: The c-Jun N-terminal kinase (JNK) stress-response pathway coordinates with ecdysone signaling to regulate developmental events such as the pruning of neurons during metamorphosis. physiology.org Ecdysone signaling provides temporal control by activating the expression of key JNK pathway components like the transcription factor Fos. physiology.org This coordination ensures that cellular remodeling occurs at the correct developmental time. physiology.org In some cases, evidence suggests that the ecdysone receptor (EcR) can directly interact with components of the JNK pathway, such as the Jun subunit, to control gene expression. sdbonline.org

Modulation of Cellular Processes (e.g., metabolism, proliferation, apoptosis)

The integration of ecdysteroid signaling with other pathways allows for the precise modulation of fundamental cellular processes:

Metabolism: Ecdysteroids play a significant role in regulating protein, carbohydrate, and lipid metabolism. nih.gov Cross-talk with the insulin signaling pathway is particularly important for this regulation, linking developmental hormones to the metabolic state of the organism. frontiersin.orgoup.com For example, ecdysone can counteract the insulin/IGF-signaling (IIS) pathway in the fat body, leading to a suppression of growth rates.

Proliferation: Ecdysteroids have dual and context-dependent effects on cell proliferation. At low concentrations, ecdysone can promote the proliferation of precursor cells, whereas high concentrations of the hormone can trigger proliferation arrest. researchgate.net This switch is managed through interactions with pathways like the insulin and EGFR signaling pathways, which are critical for coupling cell growth with cell division. nih.govresearchgate.net

Apoptosis: Programmed cell death, or apoptosis, is a critical process during development, especially during the histolysis of larval tissues at metamorphosis. Ecdysone signaling is a primary trigger for this process. nih.gov The hormone, acting through its receptors, initiates a transcriptional cascade that activates cell death genes. nih.gov This process often involves cross-talk with stress pathways like JNK and is tightly regulated to ensure that only specific tissues are eliminated at the appropriate time. plos.org In some cases, ecdysteroids have been shown to protect against apoptosis, for instance by attenuating oxidative stress-induced cell death.

Signaling PathwayKey Interactions with Ecdysteroid SignalingModulated Cellular ProcessReference
Insulin PathwayAntagonistic and cooperative interactions; Ecdysone can inhibit insulin signaling targets; Insulin can regulate ecdysone production.Growth, Metabolism, Proliferation, Developmental Timing plos.orgnih.govmdpi.comoup.com
JAK/STAT PathwaySynergistic action in tissue remodeling; Shared transcriptional co-activators.Cell Fate Determination, Immune Response, Proliferation, Apoptosis mdpi.comsdbonline.orgnih.gov
TGF-β PathwayRegulates sensitivity of endocrine glands to produce ecdysone; Antagonistic interactions in some developmental contexts.Developmental Timing, Metamorphosis, Cell Fate sdbonline.org
JNK PathwayCoordinates to regulate developmental events; Ecdysone controls expression of JNK pathway components (e.g., Fos).Stress Response, Apoptosis, Neuronal Pruning physiology.orgsdbonline.org

Advanced Analytical Methodologies for Ecdysone 2 Acetate Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a cornerstone of ecdysteroid analysis, enabling the separation of individual compounds from complex mixtures. The choice of chromatographic method depends on the specific research goal, whether it is for purification, quantification, or identification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ecdysteroids due to its high resolution and sensitivity. nih.govnih.gov For compounds like Ecdysone-2-Acetate, Beta-(SH), which possess a 14α-hydroxy-Δ7-6-one chromophore, a Diode Array Detector (DAD) is particularly useful. This chromophore provides a characteristic UV absorbance maximum around 242 nm, allowing for selective detection and quantification. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for ecdysteroid separation. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of ecdysteroids with varying polarities. For instance, a gradient program for analyzing an extract containing beta-ecdysone involved a mobile phase of acetonitrile and 0.05% trifluoroacetic acid in water, with the acetonitrile concentration increasing from 10% to 20% over several minutes. mdpi.com

The following table summarizes typical conditions used in HPLC analysis of ecdysteroids:

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., Zorbax 300SB-C18)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector Diode Array Detector (DAD)
Wavelength ~242 nm
Flow Rate 1 mL/min
Injection Volume 5-20 µL

This table presents generalized HPLC conditions for ecdysteroid analysis. Specific parameters may vary depending on the sample matrix and the specific ecdysteroids being targeted.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UHPLC is particularly advantageous for the analysis of complex plant extracts or biological samples containing a multitude of ecdysteroid analogues. mdpi.com The enhanced separation efficiency of UHPLC can be crucial for resolving structurally similar compounds like isomers of acetylated ecdysteroids.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the preliminary screening of ecdysteroids in plant and insect extracts. mdpi.comamazonaws.com While not as powerful as HPLC or UHPLC for quantification, TLC is an excellent tool for quickly assessing the presence of ecdysteroids and for monitoring purification processes. oup.comresearchgate.net

For the separation of ecdysteroids, silica (B1680970) gel plates are commonly used as the stationary phase (normal-phase TLC). researchgate.net A variety of solvent systems can be employed as the mobile phase, with the choice depending on the polarity of the target compounds. For instance, a mixture of chloroform (B151607) and ethanol (B145695) (e.g., 9:1 v/v) can be used to separate ecdysone (B1671078) and its less polar acetate (B1210297) derivatives. taylorandfrancis.com The separated compounds are visualized under UV light, where they appear as dark spots against a fluorescent background due to the UV-absorbing chromophore. mdpi.com

The following table shows some mobile phases used in TLC for ecdysteroid separation:

Mobile Phase CompositionApplication
Chloroform–96% ethanol (4:1)General ecdysteroid separation. taylorandfrancis.com
Dichloromethane–ethanol (8:2, v/v)Separation of various ecdysteroids. amazonaws.com
Ethyl acetate–methanol–ammonia (85:10:5, v/v/v)Separation of ecdysteroids. amazonaws.com

This table provides examples of mobile phases for TLC analysis of ecdysteroids. The choice of solvent system is critical for achieving optimal separation.

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of ecdysteroids. When coupled with a chromatographic separation technique, it provides a powerful platform for the unambiguous identification and quantification of compounds like Ecdysone-2-Acetate, Beta-(SH) in complex mixtures.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of ecdysteroids. mdpi.commdpi.com This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of trace amounts of ecdysteroids in various biological matrices. japer.in

In an LC-MS/MS system, the eluent from the HPLC or UHPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. For Beta-ecdysone (20-hydroxyecdysone), the protonated molecule [M+H]+ is observed at m/z 481, and the deprotonated molecule [M-H]- is at m/z 479. japer.in

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]+ ion of an ecdysteroid), which is then fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. This fragmentation pattern provides structural information and enhances the specificity of detection. For example, the analysis of acetylated ecdysteroid phosphates has been achieved using fast atom bombardment mass spectrometry, a related technique, which revealed characteristic fragment ions. nih.gov

Desorption Electrospray Ionization–Ion Mobility–Time-of-Flight Mass Spectrometry (DESI/IM/ToFMS) is an advanced analytical technique that allows for the direct analysis of samples in their native state without the need for extensive sample preparation or chromatographic separation. mdpi.com In DESI, a charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes. The ionized molecules are then introduced into an ion mobility spectrometer, which separates them based on their size, shape, and charge. Finally, the time-of-flight mass spectrometer measures the mass-to-charge ratio of the ions with high accuracy. This combination of techniques provides an additional dimension of separation, which can be particularly useful for distinguishing between isomeric ecdysteroids that may not be separable by chromatography or mass spectrometry alone. mdpi.com

Immunoassays for Sensitive Detection and Quantification

Immunoassays are powerful techniques that offer sensitive detection of minute amounts of substances like ecdysone-2-acetate in samples that may not be extensively purified. mdpi.com These methods are particularly well-suited for determining hormone levels in biological matrices. mdpi.com Due to their molecular weight, ecdysteroids such as ecdysone-2-acetate are not immunogenic on their own and require chemical conjugation to a larger carrier protein to elicit an immune response for antibody production. mdpi.com

Historically, Radioimmunoassay (RIA) was a primary method for the quantification of ecdysteroids. nih.gov This technique involves the use of a radiolabeled tracer, such as tritiated or radio-iodinated ecdysteroids, that competes with the unlabeled ecdysone-2-acetate in the sample for binding to a limited number of specific antibodies. mdpi.com The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the target analyte in the sample. mdpi.com While sensitive, RIAs have limitations in specificity, as they may provide information on the total ecdysteroid content rather than distinguishing between individual compounds, and cross-reactivity with other non-ecdysteroid molecules can occur. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a widely used alternative to RIA. nih.gov ELISA is a heterogeneous immunoassay where one of the components is immobilized on a solid phase, such as a microtiter plate. nih.gov In a competitive ELISA for ecdysone-2-acetate, a known amount of the compound is coated onto the plate. The sample containing the unknown amount of ecdysone-2-acetate is mixed with a specific primary antibody and added to the plate. The free antibody then binds to the coated antigen. A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is introduced that reacts with the enzyme to produce a measurable signal, typically a color change. bertin-bioreagent.com The intensity of the signal is inversely proportional to the concentration of ecdysone-2-acetate in the sample. bertin-bioreagent.com

The development of ELISAs for ecdysteroids has provided a low-cost and reliable method for measuring their titers. nih.gov For instance, an enzyme immunoassay for 20-hydroxyecdysone (B1671079) (20E) utilizes a 20E antiserum and a 20E-acetylcholinesterase tracer. pubcompare.ai

Table 1: Comparison of RIA and ELISA for Ecdysteroid Analysis

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Label Radioactive IsotopeEnzyme
Detection Radioactivity CounterSpectrophotometer (Colorimetric)
Principle Competitive binding of radiolabeled and unlabeled antigen to a limited antibody supply. mdpi.comCompetitive binding of sample antigen and plate-coated antigen to a primary antibody, followed by detection with an enzyme-linked secondary antibody. nih.govbertin-bioreagent.com
Advantages High sensitivity. nih.govHigh sensitivity, no radioactive waste, lower cost, stable reagents. nih.gov
Disadvantages Use of radioactive materials, potential for cross-reactivity, may not distinguish between individual ecdysteroids. nih.govPotential for cross-reactivity. researchgate.net

To produce antibodies against small molecules like ecdysone-2-acetate, they must be chemically linked to a larger carrier protein, a process known as hapten conjugation. mdpi.comnih.gov The resulting hapten-protein conjugate is then immunogenic and can be used to immunize animals to generate specific antibodies. nih.govresearchgate.net

The strategy for conjugation is crucial as it can influence the specificity of the resulting antibodies. researchgate.net For ecdysteroids, the numerous hydroxyl groups on the molecule offer various points for conjugation. mdpi.com For example, antibodies have been produced using immunogens where the ecdysteroid was conjugated via its C-22 hydroxyl group or its C-2 hydroxyl group. researchgate.net The choice of the conjugation site can affect the antibody's ability to discriminate between different ecdysteroids. researchgate.net

Commonly used carrier proteins include bovine serum albumin (BSA) and ovalbumin (OVA). frontiersin.org The hapten is typically linked to the carrier protein using a spacer arm, which is a short chain of atoms that positions the hapten away from the protein backbone, making it more accessible to the immune system. escholarship.org The choice of the cross-linking agent and the reaction conditions are critical for achieving a consistent hapten-protein stoichiometry, which in turn affects the quality and titer of the antibodies produced. nih.gov

Table 2: Key Steps in Hapten Conjugation for Antibody Production

StepDescription
1. Hapten Derivatization Introduction of a reactive functional group onto the ecdysone-2-acetate molecule to facilitate coupling to the carrier protein.
2. Carrier Protein Activation Modification of the carrier protein (e.g., BSA, OVA) to introduce reactive sites for conjugation. frontiersin.org
3. Conjugation Reaction Covalent linking of the derivatized hapten to the activated carrier protein.
4. Purification of the Conjugate Removal of unreacted hapten and reagents from the hapten-protein conjugate.
5. Characterization of the Conjugate Determination of the hapten-to-protein molar ratio to ensure consistency. nih.gov

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is a critical step for the accurate analysis of ecdysone-2-acetate in complex biological matrices. researchgate.net The goal is to extract the analyte of interest from the sample and remove interfering substances that could affect the analytical measurement. sigmaaldrich.com

Solvent Extraction is a widely used technique for the extraction of ecdysteroids from biological materials. oup.com The choice of solvent is crucial and depends on the polarity of the target compound. oup.com For the relatively polar ecdysteroids, alcohols like methanol or ethanol, often mixed with water, are commonly employed. mdpi.com For instance, a mixture of methanol and ethyl acetate has been used for the extraction of 20-hydroxyecdysone. researchgate.net The efficiency of the extraction can be enhanced by factors such as increased temperature and the use of techniques like Soxhlet extraction or sonication. oup.com

A general procedure for solvent extraction of ecdysteroids from plant material involves:

Grinding the dried material to increase the surface area. mdpi.com

Extraction with an alcohol, such as methanol or ethanol, sometimes with heating. mdpi.com

Partitioning the crude extract between aqueous alcohol and a non-polar solvent like hexane (B92381) to remove lipids and pigments. mdpi.com

Further partitioning between butanol and water, where most ecdysteroids move into the butanol phase. oup.com

Natural Deep Eutectic Solvents (NADES) have emerged as green and efficient alternatives to conventional organic solvents for the extraction of phytoecdysteroids. nih.gov NADES are mixtures of natural compounds, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com For the extraction of 20-hydroxyecdysone from spinach, a NADES composed of lactic acid and levulinic acid demonstrated high extraction yields. nih.govmdpi.com The use of NADES can significantly reduce extraction time and the consumption of toxic solvents. mdpi.com

Table 3: Comparison of Extraction Solvents for Ecdysteroids

Solvent SystemAdvantagesDisadvantages
Methanol/Ethanol Good solubility for polar ecdysteroids. mdpi.comCan co-extract other polar interfering compounds. researchgate.net
Ethyl Acetate Can provide a cleaner extract for some ecdysteroids. researchgate.netLower solubility for highly polar ecdysteroids compared to alcohols. mdpi.com
Natural Deep Eutectic Solvents (NADES) Environmentally friendly, high extraction efficiency, reduced extraction time. nih.govmdpi.comMay require optimization for specific ecdysteroids and matrices.

Following extraction, a clean-up step is often necessary to remove co-extracted impurities that can interfere with the final analysis. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from complex mixtures. thermofisher.com It utilizes a solid sorbent material packed in a cartridge or a well plate to retain either the analyte or the interfering compounds. thermofisher.com For ecdysteroid analysis, reversed-phase SPE with a C18 sorbent is common. researchgate.net The crude extract is loaded onto the conditioned cartridge, and interfering substances are washed away with a weak solvent. The ecdysteroids are then eluted with a stronger solvent. oup.com For example, after methanolic extraction, ecdysteroids can be further purified by pipette tip solid-phase extraction. nih.gov

Protein Precipitation is a crucial step when analyzing biological samples like serum or tissue homogenates to remove proteins that can interfere with the analysis and damage analytical columns. sigmaaldrich.comd-nb.info Common protein precipitation methods include the addition of organic solvents like acetone (B3395972) or acetonitrile, or acids like trichloroacetic acid (TCA). sigmaaldrich.comakjournals.com For instance, serum samples can be treated with methanol to precipitate proteins before analysis. akjournals.com Acetone precipitation is another effective method, where at least three volumes of cold acetone are added to the sample extract to precipitate proteins. sigmaaldrich.comnih.gov

Table 4: Common Clean-up Procedures for Ecdysone-2-Acetate Analysis

ProcedurePrincipleApplication
Solid-Phase Extraction (SPE) Differential partitioning of the analyte and impurities between a solid sorbent and a liquid phase. thermofisher.comPurification and concentration of ecdysteroids from crude extracts. researchgate.net
Protein Precipitation (e.g., with acetone or TCA) Reduction of protein solubility by adding an organic solvent or acid, causing them to precipitate out of the solution. sigmaaldrich.comnih.govRemoval of proteins from biological fluids like serum and tissue homogenates. d-nb.infoakjournals.com

Structure Activity Relationships and Derivatization Studies

Impact of Acetylation on Ecdysteroid Receptor Binding and Biological Activity

The biological activity of ecdysteroids is mediated through high-affinity binding to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP). researchgate.netmdpi.com The structure-activity relationships (SAR) for ecdysteroids are complex, but a key principle is that the number, position, and stereochemical orientation of hydroxyl groups on the steroid nucleus and side chain are critical for receptor binding and subsequent biological activity. researchgate.net

Acetylation at the C-2 position, creating Ecdysone-2-acetate, directly modifies one of these crucial hydroxyl groups. The A-ring of the ecdysteroid, where the C-2 and C-3 hydroxyls are located, is a significant region for receptor interaction. Studies have shown that even minor modifications in this area can drastically alter activity. For instance, changing the stereochemical orientation of the adjacent 3β-hydroxyl group to a 3α position (3-epi-20-hydroxyecdysone) results in a 20-fold reduction in biological activity, underscoring the receptor's stereospecific demands in this very region. researchgate.net

The addition of an acetyl group at C-2 introduces a more lipophilic, bulky substituent in place of the polar hydroxyl group. This change can be expected to influence several factors:

Hydrogen Bonding: It eliminates the ability of the C-2 hydroxyl to act as a hydrogen bond donor in interactions with the EcR ligand-binding domain (LBD).

Steric Hindrance: The acetyl group may introduce steric clashes with amino acid residues in the binding pocket, potentially altering the ligand's orientation or reducing binding affinity.

Solubility and Stability: While increasing lipophilicity, acetylation can also be labile. Acyl groups on adjacent hydroxyls, such as the 2- and 3-positions on the ecdysteroid A-ring, can undergo acyl migration in solution, leading to an equilibrium mixture of isomers (e.g., 2-acetate (B119210) and 3-acetate). mdpi.com This potential for isomerization in situ complicates direct activity assessment.

While direct comparative binding data for Ecdysone-2-acetate is not extensively detailed in the cited literature, the established SAR principles for ecdysteroids strongly suggest that acetylation at the C-2 position is likely to decrease binding affinity and biological activity compared to the parent compound, 20-hydroxyecdysone (B1671079).

Stereochemical Considerations and Isomeric Activity

Stereochemistry is a paramount determinant of biological activity in steroid hormones, as the ligand-binding pockets of their receptors are chiral and highly specific. unipa.itresearchgate.net For ecdysteroids, this principle applies to multiple chiral centers throughout the molecule. The maximum number of stereoisomers for a molecule can be predicted using the 2^n rule, where 'n' is the number of chiral centers. nih.gov

Key stereochemical features essential for ecdysteroid activity include:

The cis-junction of the A and B rings (5β configuration). nih.gov

The specific beta orientation of the hydroxyl group at C-3. researchgate.net

The R configuration of the hydroxyl groups at C-20 and C-22 on the side chain. mdpi.com

Ecdysone-2-acetate possesses the same core stereochemistry as its parent ecdysteroid. However, the potential for 2,3-acyl migration introduces an isomeric complexity. mdpi.com In solution, the acetyl group at the C-2 position can relocate to the C-3 position, creating the isomeric compound 20-hydroxyecdysone-3-acetate. This results in a mixture of two distinct isomers, each with a potentially different binding affinity for the EcR. The activity of a sample of Ecdysone-2-acetate could therefore reflect the combined activities of the 2-acetate, the 3-acetate, and the parent compound if hydrolysis occurs.

Studies on other chiral molecules demonstrate that different stereoisomers can have vastly different biological effects, with one isomer often being highly active while others are inactive or even antagonistic. unipa.itnih.gov Given the strict stereochemical requirements of the EcR binding pocket, it is highly probable that the 2-acetate and 3-acetate isomers of 20-hydroxyecdysone would exhibit distinct binding affinities and biological activities.

Rational Design of Ecdysteroid Analogues for Research Probes

The development of derivatized ecdysteroids as research probes is crucial for studying the ecdysone signaling pathway, visualizing receptor localization, and screening for new pathway modulators. chemicalbook.com The rational design of such probes requires modifying the ecdysteroid structure to introduce a reporter group (like a fluorophore) without abolishing its ability to bind the receptor. chemicalbook.com

Fluorescent probes are powerful tools for visualizing biological processes. nih.gov Designing a fluorescent ecdysteroid probe involves covalently attaching a fluorophore to the steroid scaffold. The primary challenge is to place the bulky, often hydrophobic, fluorophore at a position that does not interfere with the critical interactions within the EcR ligand-binding pocket.

Based on SAR studies, the hydroxyl groups at C-2, C-3, C-14, C-20, and C-22 are vital for high-affinity binding. Therefore, these positions are generally poor candidates for attaching a large fluorescent tag. A more viable strategy would involve targeting less critical positions or extending the side chain. Ecdysone-2-acetate itself is likely not an ideal starting point for fluorescent labeling if the goal is to maintain high affinity, as the C-2 position is sensitive to modification. However, if a lower affinity probe is acceptable for specific high-concentration cell-based assays, conjugation could be explored via the acetate's ester linkage, though this would be synthetically challenging and the linkage potentially unstable. A more common approach is to use a linker arm attached to a less sterically hindered part of the molecule to distance the fluorophore from the core steroid.

The ecdysone signaling pathway can be dissected using synthetic molecules that either mimic the natural hormone (agonists) or block its action (antagonists). While many potent non-steroidal agonists, such as those from the dibenzoylhydrazine class, have been developed as insecticides, the ecdysteroid scaffold remains a valuable starting point for creating new modulators.

Agonist Development: To create a new agonist from the ecdysteroid skeleton, modifications must preserve or enhance the interactions with key activating residues in the EcR binding pocket. Acetylation at C-2, as discussed, is likely to reduce agonist activity.

Antagonist Development: An antagonist binds to the receptor but fails to induce the conformational change necessary for activation, thereby blocking the action of the natural hormone. Often, this is achieved by introducing a bulky group that prevents the receptor from adopting its active conformation. It is conceivable that certain acyl derivatives of ecdysone could act as antagonists or partial agonists/antagonists by binding to the receptor but improperly positioning the activation helix (H12) of the LBD. Various phytochemicals have been identified that exhibit mixed agonist/antagonist or purely antagonistic effects on the EcR, demonstrating that the receptor can accommodate diverse structures that modulate its activity.

Computational Modeling and Docking Studies of Ligand-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding how a ligand like Ecdysone-2-acetate interacts with its receptor at an atomic level. Such studies model the ligand-binding domain (LBD) of the EcR and predict the preferred binding pose and affinity of a ligand.

Docking studies performed on the parent hormone, 20-hydroxyecdysone, and other agonists have identified key amino acid residues within the EcR-LBD that are critical for binding. These interactions are primarily hydrogen bonds and hydrophobic contacts.

Table 2: Key Amino Acid Residues in Ecdysone Receptor (EcR) LBD for Steroidal Ligand Binding

Interacting Residue Residue Type Potential Interaction with Ecdysteroid Reference
Glu309 Polar/Charged Hydrogen bonding with side chain hydroxyls
Met342 Hydrophobic van der Waals contacts with steroid nucleus
Arg383 Polar/Charged Hydrogen bonding with A-ring or side chain hydroxyls
Arg387 Polar/Charged Hydrogen bonding with A-ring or side chain hydroxyls

Advanced Research Methodologies and Future Directions in Ecdysone 2 Acetate Studies

Genetic Manipulation Techniques

Genetic manipulation techniques have become indispensable for dissecting the intricate molecular networks governing ecdysteroid biosynthesis and signaling. By enabling targeted gene editing and suppression, researchers can elucidate the specific functions of individual genes within these pathways.

CRISPR/Cas9 Genome Editing for Pathway Analysis and Gene Function Elucidation

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (CRISPR/Cas9) system has emerged as a transformative tool for precise genome editing in a wide range of organisms, including insects. cabidigitallibrary.orgfrontiersin.org This technology allows for the creation of targeted knockout mutations, enabling researchers to study the resulting phenotypes and infer gene function. cabidigitallibrary.orgeuropa.eu The system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. frontiersin.orgmdpi.com The cell's natural repair mechanisms, often the error-prone non-homologous end-joining (NHEJ) pathway, can introduce insertions or deletions (indels), effectively disrupting the gene. frontiersin.orgfrontiersin.org

In the context of ecdysteroid research, CRISPR/Cas9 is instrumental in functionally characterizing genes involved in the biosynthesis and signaling cascades. For instance, researchers have used this system to generate loss-of-function alleles for genes believed to be part of the ecdysone (B1671078) pathway, such as the séance (CG8145) gene in Drosophila melanogaster. nih.gov By knocking out such genes, scientists can observe the impact on larval development, molting, and metamorphosis, and directly link these phenotypes to ecdysteroid deficiency. nih.gov Similarly, CRISPR/Cas9 has been applied to study genes encoding ecdysteroid-metabolizing enzymes and receptors, clarifying their roles in hormone homeostasis and signal transduction. researchgate.netmdpi.com The ability to generate stable, heritable mutations provides a powerful advantage over transient methods for in-depth functional analysis. frontiersin.org

Table 1: Examples of CRISPR/Cas9 Applications in Insect Ecdysteroid-Related Research

Target Gene Organism Purpose of Study Observed Phenotype/Outcome Reference(s)
Orco (Odorant receptor co-receptor) Locusta migratoria Genome modification to study gene function in vivo. Highly efficient mutation rates; establishment of homozygous and heterozygous mutant lines. frontiersin.org
BmTorso Bombyx mori (Silkworm) Somatic mutagenesis to study role in steroid hormone homeostasis. Significant developmental delay; reduced ecdysteroid titers. researchgate.net
BmEcKL1 Bombyx mori (Silkworm) Gene editing to study functional genomics. Affected silk gland development. mdpi.com
séance (CG8145) Drosophila melanogaster Generation of loss-of-function alleles to assess functional role. Larval arrest and lethality caused by ecdysteroid deficiency. nih.gov
doublesex (dsx) Various insects Determining the role in reproductive development. Altered sexual dimorphism and reproductive viability. researchgate.net

RNA Interference (RNAi) Applications

RNA interference (RNAi) is another cornerstone technique for functional genomics in ecdysone research. nih.govresearchgate.net It is a natural biological process of sequence-specific, post-transcriptional gene silencing, initiated by double-stranded RNA (dsRNA). mdpi.comnih.gov When dsRNA corresponding to a target gene is introduced into an organism or cell, it is processed into small interfering RNAs (siRNAs) that guide a protein complex (RISC) to degrade the complementary messenger RNA (mRNA). europa.eumdpi.com This "knockdown" of gene expression allows researchers to study the resulting loss-of-function effects. nih.govjst.go.jp

RNAi has been widely applied to investigate the ecdysone signaling pathway. researchgate.netnih.gov Studies have successfully used RNAi to suppress the expression of the ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), in various insects. researchgate.netnih.govmdpi.com The resulting phenotypes, such as arrested oocyte development, molting defects, and reduced vitellogenesis, confirm the essential roles of these receptors in reproduction and development. researchgate.netnih.govmdpi.com This approach has also been used to target genes involved in ecdysone biosynthesis, providing critical insights into the regulation of hormone titers during key developmental transitions. mdpi.com While RNAi is a powerful tool, its efficiency can vary between insect species and tissues. europa.eu

Table 2: Selected Applications of RNAi in Ecdysone Signaling Research

Target Gene(s) Organism Research Focus Key Findings Reference(s)
EcR and USP Leptinotarsa decemlineata & Henosepilachna vigintioctopunctata Regulation of vitellogenesis and choriogenesis. Knockdown inhibited oocyte development and repressed vitellogenin (Vg) and chorion protein gene transcription. nih.govmdpi.com
EcR, USP, E75, HR3, etc. Tribolium castaneum Role of nuclear receptors in development. Knockdown caused derailment of larval-pupal and pupal-adult development, confirming their role in 20E signaling. researchgate.net
Ecdysone receptor (EcR) Bemisia tabaci, Helicoverpa armigera Pest control applications. Feeding dsRNA targeting EcR resulted in a significant increase in mortality. mdpi.com
shadow (P450 enzyme) Laodelphax striatellus Ecdysteroidogenesis pathway. RNAi targeting a biosynthesis gene led to increased mortality. mdpi.com
E75A and ftz-F1 Blattella germanica Role in early embryogenesis. E75A is necessary for abdominal segmentation, while ftz-F1 is essential for germband formation. nih.gov

Omics Approaches

"Omics" technologies provide a holistic view of the molecular landscape of a biological system. These high-throughput methods allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, offering an unprecedented level of detail into how organisms respond to hormonal signals like ecdysteroids. openbiotechnologyjournal.com

Transcriptomics (RNA-seq) for Gene Expression Profiling

Transcriptomics, particularly through RNA sequencing (RNA-seq), enables the comprehensive profiling of all RNA transcripts in a cell or tissue at a given moment. oup.comosti.gov This powerful technique has been used to identify genes and entire pathways that are regulated by ecdysone. nih.govoup.com By comparing the transcriptomes of insects at different developmental stages or after experimental manipulation (e.g., hormone treatment or RNAi of a pathway component), researchers can identify clusters of co-regulated genes. nih.govnih.gov

For example, RNA-seq analysis of Drosophila ring glands following the knockdown of the séance gene revealed significant downregulation of ecdysone biosynthetic genes, confirming its role in the pathway. nih.gov Other studies have used RNA-seq to uncover broad transcriptional changes in response to ecdysone, implicating the hormone in processes beyond molting, including immunity and metabolism. oup.com These global gene expression profiles are crucial for building comprehensive models of ecdysone's physiological roles. osti.gov

Table 3: Examples of Transcriptomic Studies in Ecdysone Research

Organism Experimental Condition Technology Key Findings Reference(s)
Drosophila melanogaster Knockdown of séance gene in the prothoracic gland. RNA-seq Identified 248 significantly downregulated genes, including many known for roles in ecdysone homeostasis. nih.gov
Drosophila melanogaster STAT supercompetitor cells vs. control cells. RNA-seq Revealed that STAT supercompetitors have increased ecdysone signaling. oup.com
Drosophila melanogaster 30 distinct developmental stages. RNA-seq, Tiling microarrays Created a comprehensive map of the developmental transcriptome, identifying new genes, transcripts, and splicing events. osti.gov
Zebrafish (Danio rerio) Treatment with 1α,25-dihydroxyvitamin D3. RNA-seq Demonstrated that multiple transcription factors, peptide hormone, and metabolic pathways are altered. nih.gov

Metabolomics for Comprehensive Ecdysteroid Profiling

Metabolomics is the systematic study of the complete set of small-molecule metabolites within a biological system. openbiotechnologyjournal.com In the context of ecdysteroid research, metabolomic techniques, especially high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are essential for the comprehensive profiling of ecdysteroids and their various metabolic derivatives in biological samples. nih.govresearchgate.net This approach allows for the simultaneous detection and quantification of a wide array of ecdysteroids, including precursor molecules, active hormones, and inactivated catabolites. nih.govnih.gov

These profiling studies have been instrumental in mapping the intricate metabolic pathways of ecdysteroids. nih.gov For instance, sensitive HPLC-MS/MS methods have been developed to quantify trace amounts of major ecdysteroids like 20-hydroxyecdysone (B1671079), ecdysone, makisterone (B1173491) A, and 2-deoxyecdysone (B1253580) from minute biological samples, such as a single Drosophila larva. nih.gov Such analyses have identified numerous ecdysteroid metabolites, including various hydroxylated, acetylated, and conjugated forms. rsc.orgcore.ac.uk The ability to create a detailed "snapshot" of the ecdysteroid cocktail present in an insect at a specific time is crucial for understanding the dynamic regulation of hormone titers that underpins major developmental events. researchgate.net

Table 4: Ecdysteroids Identified in Biological Samples Using Advanced Profiling Methods

Compound Compound Class Analytical Method Reference(s)
20-Hydroxyecdysone Ecdysteroid HPLC-MS/MS nih.gov
Ecdysone Ecdysteroid HPLC-MS/MS nih.gov
Makisterone A Ecdysteroid HPLC-MS/MS nih.gov
2-Deoxyecdysone Ecdysteroid HPLC-MS/MS nih.gov
Ponasterone A Ecdysteroid HPLC/ESI-MS nih.gov
20-Hydroxyecdysone 2-acetate (B119210) Ecdysteroid LC-MS rsc.org
3-Acetylecdysone 2-phosphate Ecdysteroid Conjugate FAB-MS, NMR core.ac.uk
Turkesterone Phytoecdysteroid Not specified nih.gov
Cyasterone Phytoecdysteroid Not specified nih.gov

In Vitro and In Vivo Model Systems for Functional Studies (Non-Human)

The study of ecdysteroids, such as Ecdysone-2-Acetate, Beta-(SH), relies on a variety of non-human model systems that allow for detailed investigation into their physiological roles and molecular mechanisms of action. These systems range from cultured cells to whole organisms and are crucial for advancing our understanding of ecdysteroid biology.

Insect Cell Lines (e.g., Drosophila S2, Kc cells)

Insect cell lines provide a powerful in vitro platform for dissecting the cellular and molecular responses to ecdysteroids in a controlled environment. Among the most widely used are the Drosophila S2 and Kc cell lines, both derived from the fruit fly Drosophila melanogaster.

Drosophila S2 cells are of embryonic origin and have been instrumental in elucidating the fundamental aspects of the ecdysone signaling pathway. nih.govsdbonline.orgoup.comuni-muenchen.de Researchers utilize these cells to study the direct interaction of ecdysteroids with their receptors, the Ecdysone Receptor (EcR) and Ultraspiracle (USP). nih.govsdbonline.org A common application involves reporter gene assays where the activation of the EcR/USP complex by ecdysteroids drives the expression of a measurable reporter protein, allowing for the quantification of hormonal response. nih.govbiologists.com S2 cells are also employed to investigate the broader cellular consequences of ecdysone signaling, including effects on cell proliferation and gene expression. nih.govoup.comuni-muenchen.de

The Kc cell line, also from Drosophila, is particularly noted for its pronounced morphological and physiological responses to ecdysteroids. nih.govbiologists.comnih.govfrontiersin.org Upon treatment with 20-hydroxyecdysone (20E), a potent natural ecdysteroid, Kc cells cease to proliferate, arrest in the G2 phase of the cell cycle, and undergo a dramatic change in shape from spherical to elongated, spindle-like forms. nih.govbiologists.comnih.govmdpi.com This distinct response provides a convenient visual marker for ecdysone activity and makes Kc cells an excellent model for studying the genes and pathways involved in ecdysone-induced cellular differentiation. nih.govnih.gov These cells have been pivotal in identifying genes that are rapidly induced by ecdysone and in characterizing the hierarchical nature of the hormonal response. nih.govfrontiersin.org

Cell LineOriginKey Research Applications in Ecdysteroid Studies
Drosophila S2 Drosophila melanogaster EmbryosElucidation of the ecdysone signaling pathway, receptor binding studies, reporter gene assays, analysis of cell proliferation and gene expression. nih.govsdbonline.orgoup.comuni-muenchen.de
Kc cells Drosophila melanogasterInvestigation of ecdysone-induced morphological changes, cell cycle arrest, and differentiation; identification of ecdysone-responsive genes. nih.govbiologists.comnih.govfrontiersin.orgmdpi.com

Isolated Organs and Tissues (e.g., prothoracic glands, imaginal discs)

To study the function of ecdysteroids in a more complex, tissue-specific context, researchers turn to the ex vivo culture of isolated organs and tissues. This approach bridges the gap between single-cell studies and whole-organism analyses.

The prothoracic glands are the primary endocrine organs responsible for synthesizing ecdysone in many insects. nih.govbath.ac.uknih.govpnas.orgfrontiersin.org By dissecting and maintaining these glands in culture, scientists can directly study the regulation of ecdysone biosynthesis. nih.govbath.ac.uknih.govpnas.org Such organotypic cultures have been crucial in demonstrating that the prothoracic glands secrete α-ecdysone, which is then converted to the more active β-ecdysone (20-hydroxyecdysone) in other tissues. nih.govpnas.org These systems also allow for the investigation of factors that stimulate or inhibit ecdysone production, such as the prothoracicotropic hormone (PTTH). bath.ac.uk

Imaginal discs are larval epithelial tissues that give rise to adult structures like wings, legs, and eyes during metamorphosis. nih.govplos.orgbiologists.comoup.combiologists.com When cultured in the presence of ecdysteroids, imaginal discs undergo morphogenesis, including evagination and differentiation, mimicking their developmental fate in vivo. nih.govbiologists.comoup.combiologists.com This system is invaluable for studying the genetic and molecular mechanisms by which ecdysteroid pulses orchestrate complex tissue remodeling and patterning. nih.govbiologists.comnih.govplos.orgbiologists.com For instance, culture experiments have shown that both ecdysone and insulin (B600854) are required for the normal growth of wing imaginal discs. biologists.combiologists.com

Transgenic Insect Models (e.g., Drosophila, Bombyx mori)

Transgenic insect models have revolutionized the field of endocrinology by allowing for precise genetic manipulation within a living organism. Drosophila melanogaster and the silkworm, Bombyx mori, are the foremost examples used in ecdysteroid research.

In Drosophila, the development of powerful genetic tools, most notably the GAL4/UAS system, has enabled researchers to overexpress or suppress the function of specific genes in a tissue-selective and temporally controlled manner. nih.govbiologists.com This approach has been instrumental in dissecting the roles of the ecdysone receptors (EcR and USP) and other downstream target genes in various developmental processes, including molting, metamorphosis, and oogenesis. nih.govbiologists.comoup.comnih.gov Furthermore, transgenic flies expressing reporter genes, such as those encoding fluorescent proteins, under the control of ecdysone-responsive elements allow for the real-time visualization of hormone signaling dynamics within the living animal. nih.govbiologists.com

The silkworm, Bombyx mori, is another important model, particularly for its economic significance in silk production, a process heavily regulated by ecdysteroids. Transgenic silkworms have been developed to study the hormonal control of metamorphosis and silk gland development. These models provide a valuable comparative system to Drosophila, allowing for the investigation of ecdysteroid signaling in a lepidopteran insect and offering insights that may be applicable to other insect orders.

Model OrganismTransgenic TechnologyApplications in Ecdysteroid Research
Drosophila melanogaster GAL4/UAS System, Reporter GenesDissection of gene function in ecdysone signaling, real-time imaging of hormone activity, study of metamorphosis and reproduction. nih.govbiologists.comoup.comnih.gov
Bombyx mori Gene Overexpression/KnockdownInvestigation of hormonal control of silk production, metamorphosis studies, comparative endocrinology.

Plant Tissue Culture and Genetic Engineering for Phytoecdysteroid Research

Certain plants synthesize ecdysteroid-like compounds known as phytoecdysteroids, which are thought to serve as a defense against insect herbivores. The study of these plant-derived compounds has been greatly facilitated by biotechnological approaches.

Plant tissue culture techniques, such as callus and hairy root cultures, offer a means to produce significant quantities of phytoecdysteroids in a controlled laboratory environment, independent of geographical and seasonal constraints. eje.czd-nb.infonih.govresearchwithrutgers.comnih.govmdpi.comtandfonline.com These methods allow for the optimization of phytoecdysteroid yields by manipulating culture conditions and applying elicitors. researchwithrutgers.com This is particularly valuable for producing rare phytoecdysteroids for structural analysis and biological testing. eje.cz For example, hairy root cultures of Ajuga turkestanica have been shown to produce metabolically active phytoecdysteroids. researchwithrutgers.com

Genetic engineering holds the promise of further enhancing phytoecdysteroid production. mdpi.comashs.org By identifying and manipulating the genes involved in the phytoecdysteroid biosynthetic pathway, it may be possible to create plant varieties with increased yields of these compounds. mdpi.comashs.org This research not only has potential commercial applications but also contributes to our understanding of plant secondary metabolism and chemical ecology. mdpi.com

Emerging Theoretical Frameworks in Ecdysteroid Signaling

Our understanding of ecdysteroid action is evolving beyond a simple model of hormone concentration and receptor binding. New frameworks are emerging that highlight the complexity and dynamism of ecdysteroid signaling.

Temporal and Spatial Regulation of Ecdysteroid Pulses

It is now clear that the timing and location of ecdysteroid signals are as critical as their absolute levels. Ecdysteroids are released in precisely timed pulses that act as developmental triggers. embopress.orgplos.orgnih.govnih.govoup.com These pulses orchestrate major life-cycle transitions, such as molting and the onset of metamorphosis. embopress.orgnih.govoup.com

The temporal dynamics of these pulses, including their duration and amplitude, are interpreted by target tissues to activate specific gene expression programs in a hierarchical fashion. embopress.orgnih.gov For instance, in Drosophila, different concentrations of ecdysone at different times in the late larval stage induce distinct sets of primary response genes, leading to a cascade of downstream events that drive metamorphosis. embopress.orgnih.gov

The spatial regulation of ecdysteroid signaling adds another layer of complexity. nih.govbiologists.complos.orgfrontiersin.orgembopress.org The response to a systemic ecdysteroid pulse can be modulated at the tissue and cellular level through the differential expression of ecdysone receptors, their co-activators, or co-repressors. nih.govbiologists.comembopress.org This spatial restriction of signaling activity allows for the precise coordination of developmental events in different parts of the organism. nih.govbiologists.complos.org For example, the COP9 signalosome has been shown to convert temporal ecdysone signaling into a spatial restriction on neural competence in the developing Drosophila wing. plos.org This intricate spatiotemporal control ensures that the global hormonal signal is translated into highly specific and localized developmental outcomes.

Hormonal Feedback Loops and Integration with Environmental Cues

The regulation of ecdysteroid biosynthesis and signaling is a highly complex process, involving intricate hormonal feedback loops and the integration of various environmental cues to ensure proper developmental timing. While direct research on the specific role of ecdysone-2-acetate in these processes is limited, the broader understanding of ecdysteroid regulation provides a framework for its potential involvement.

Ecdysteroid signaling is subject to both positive and negative feedback regulation. A prominent example of positive feedback is the auto-regulation of the ecdysone receptor (EcR) by ecdysone itself. nih.gov Ecdysone, through its receptor, can directly induce the expression of the EcR gene, amplifying the cellular response to the hormone. nih.gov This is further refined by an indirect mechanism involving microRNA (miR-14), which normally suppresses EcR expression. Ecdysone signaling downregulates miR-14, thus relieving this suppression and forming another layer of the feedback loop. nih.gov The EcR's heterodimeric partner, Ultraspiracle (USP), is also regulated by ecdysone, not just at the level of expression but also through phosphorylation. nih.gov

Negative feedback loops are equally crucial for terminating the hormonal signal and preventing overstimulation. In Drosophila melanogaster, the nuclear receptor DHR4 has been shown to negatively regulate ecdysone biosynthesis by repressing the expression of Cyp6t3, a gene involved in the "Black Box" reactions. plos.org This creates a mechanism to control the duration of ecdysone pulses. plos.org Furthermore, rising levels of ecdysone can have a dose-dependent effect on the transcription of the prothoracicotropic hormone (Ptth) gene, promoting its expression at lower concentrations and inhibiting it at higher concentrations, thereby creating a feedback circuit that fine-tunes the initiation of maturation. sdbonline.org

Environmental cues, such as photoperiod and nutritional status, are integrated into this hormonal network. In some insects, diapause (a state of developmental arrest) is regulated by the interplay between ecdysone and juvenile hormone (JH). plos.org Long-day conditions, which can induce diapause, have been shown to reduce the expression of ecdysone biosynthetic genes, leading to lower titers of 20-hydroxyecdysone (20E). plos.org Conversely, the application of exogenous 20E can stimulate reproductive development. plos.org This suggests that environmental signals can modulate ecdysteroid levels to control major developmental decisions. The integration of these cues is thought to occur in PTTH-producing neurons, which assess various internal and external signals before initiating the hormonal cascade for the next developmental stage. nih.gov

The interaction between ecdysone and JH is a critical aspect of developmental control. nih.govdiva-portal.org JH can prevent metamorphosis by inhibiting the action of ecdysone, while a decline in JH levels is necessary for ecdysone to initiate the transition to the adult stage. diva-portal.org Evidence suggests that 20E can stimulate the production of JH, indicating a complex interplay between these two key hormones. plos.org

While the precise role of ecdysone-2-acetate within these feedback loops and signaling pathways is not yet defined, its presence as a potential intermediate or metabolite suggests it could be a component of this intricate regulatory system. Future research will be needed to elucidate its specific contributions to the hormonal control of insect development.

Remaining Knowledge Gaps and Avenues for Future Investigation

Despite significant advances in understanding ecdysteroid biology, several key areas remain enigmatic, particularly concerning the precise roles of various metabolites and the initial steps of biosynthesis. The study of ecdysone-2-acetate is intrinsically linked to these broader questions.

Uncharacterized Biosynthetic Enzymes and "Black Box" Reactions

A major gap in our understanding of ecdysteroidogenesis lies within the initial conversion of 7-dehydrocholesterol (B119134) (7dC) to the first recognizable ecdysteroid-like product, the 5β-ketodiol. researchgate.net This series of reactions is famously known as the "Black Box" because the exact intermediates and the enzymes that catalyze these transformations remain largely uncharacterized. researchgate.nettandfonline.comnih.gov While it is known that this process involves multiple oxidative steps, the precise sequence and the subcellular location of these reactions are still debated. researchgate.net

Several enzymes have been implicated in the Black Box reactions through genetic studies in Drosophila melanogaster. These include cytochrome P450 enzymes such as Spook (Spo), Spookier (Spok), Cyp6t3, and Cyp6u1, as well as the short-chain dehydrogenase/reductase Shroud (Sro). nih.govcambridge.orgresearchgate.net Loss-of-function mutations in the genes encoding these enzymes lead to developmental arrest that can be rescued by the administration of 5β-ketodiol but not by 7dC, confirming their role within the Black Box. tandfonline.comresearchgate.net However, the specific reaction catalyzed by each of these enzymes has yet to be determined biochemically. nih.gov Furthermore, it is still unknown how many enzymatic reactions are actually required to convert 7dC to 5β-ketodiol, suggesting that other, as-yet-unidentified enzymes may be involved. tandfonline.comresearchgate.net Microarray analyses have identified other P450 genes expressed in the prothoracic gland, but their functions in ecdysteroid biosynthesis are still unknown. tandfonline.com

The subcellular location of the Black Box reactions is also an area of active investigation. The conversion of cholesterol to 7dC occurs in the endoplasmic reticulum (ER), and the microsomal localization of Spok suggests that at least some of the subsequent reactions also take place in the ER. nih.gov The pathway continues with hydroxylations in the ER before moving to the mitochondria for the final steps to produce ecdysone, indicating a complex shuttling of steroid intermediates between cellular compartments. nih.gov

Role of Ecdysteroid Acetates as Intermediates, Active Hormones, or Storage Forms

The precise physiological role of ecdysteroid acetates, including ecdysone-2-acetate, remains an open and critical question in insect endocrinology. These acetylated forms could potentially function as biosynthetic intermediates, active hormones in their own right, or inactive storage forms of the primary hormones.

There is evidence to suggest that ecdysteroid acetates may serve as storage forms. encyclopedia.pubmdpi.com In some cases, conjugated ecdysteroids, such as ecdysteroid phosphates, are present in high concentrations and are considered to be storage molecules from which the active hormone can be released. encyclopedia.pubmdpi.combioone.org Similarly, ecdysteroid acetates could be hydrolyzed to release the free, active hormone. eje.cz The presence of 20-hydroxyecdysone 2-acetate and 20-hydroxyecdysone 3-acetate has been documented, and it has been suggested that these could be slowly hydrolyzed to the active form. eje.czuni-ulm.de

Alternatively, ecdysteroid acetates might be biosynthetic intermediates on the pathway to more active forms of the hormone. encyclopedia.pubmdpi.com The vast diversity of ecdysteroid structures found in nature, particularly the numerous conjugates in plants, suggests a complex network of enzymatic modifications. encyclopedia.pubmdpi.comd-nb.info

A third possibility is that ecdysteroid acetates possess intrinsic hormonal activity. While the activity of ecdysteroid acetates is generally considered to be lower than their free counterparts, this can depend on the number and position of the acetyl groups. core.ac.uk For example, some studies have shown that certain monoacetates retain significant biological activity. core.ac.uk It is conceivable that these acetate (B1210297) forms could interact with the ecdysone receptor complex or other cellular targets to elicit specific physiological responses.

Detailed Molecular Mechanisms of Acetate-Specific Actions

Elucidating the detailed molecular mechanisms of acetate-specific actions is contingent on first determining the primary role of ecdysteroid acetates. If they are indeed active hormones, a key area of future research will be to understand how the addition of an acetate group at the C-2 position influences the interaction of the molecule with its receptor.

The functional ecdysteroid receptor is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), a homolog of the vertebrate retinoid X receptor (RXR). nih.govbioscientifica.com Ligand binding to the EcR subunit stabilizes the EcR-USP heterodimer and enhances its affinity for specific DNA sequences known as ecdysone response elements (EcREs), thereby modulating the transcription of target genes. sdbonline.org

The binding of a ligand to the ligand-binding domain (LBD) of EcR is a highly specific interaction. It is plausible that the presence of an acetate group on ecdysone could alter its binding affinity and kinetics with the EcR/USP complex. This could potentially lead to a different downstream transcriptional response compared to the non-acetylated form. For instance, ecdysone itself shows differential activity on the EcR-USP complexes of different insect species, acting as a potent ligand for the mosquito receptor but showing little activation of the Drosophila receptor complex. nih.gov This highlights the specificity of ligand-receptor interactions.

Furthermore, some rapid, non-genomic actions of ecdysteroids have been reported that are mediated by membrane-bound receptors, such as G-protein-coupled receptors. nih.gov These non-genomic pathways can trigger rapid cellular responses, like changes in cAMP levels. nih.gov It is an open question whether ecdysone-2-acetate could have a specific affinity for these membrane receptors, potentially mediating a distinct set of rapid physiological effects.

Future research employing techniques such as X-ray crystallography of the EcR/USP ligand-binding domain complexed with ecdysone-2-acetate, competitive binding assays, and transcriptomic analysis of cells treated with acetate versus non-acetate forms will be crucial to unraveling the specific molecular actions of this compound.

Conclusion

Summary of Ecdysone-2-Acetate Research Contributions to Ecdysteroid Biology

Research into 20-hydroxyecdysone (B1671079) 2-acetate (B119210) and other acetylated ecdysteroids has significantly broadened the understanding of ecdysteroid biology beyond the primary functions of ecdysone (B1671078) and 20-hydroxyecdysone. The key contributions are multifaceted:

Elucidation of Metabolic Pathways: The isolation of acetylated ecdysteroids from various natural sources, such as the plants Ajuga reptans and Serratula coronata, has provided crucial insights into the metabolic pathways of ecdysteroids in these organisms. eje.czresearchgate.netcas.czeje.cz These compounds are not merely lab curiosities but are naturally occurring metabolites, suggesting specific enzymatic processes for their formation and potential degradation. Studies have identified enzymes that utilize ecdysone acetates as substrates, highlighting acetylation as a key step in ecdysteroid metabolism and inactivation. eje.cz

Understanding Bioactivity Modulation: Acetylation serves as a mechanism to modify the biological activity of ecdysteroids. While 20-hydroxyecdysone is generally the most active insect molting hormone, its acetylated derivatives demonstrate varied activity. researchgate.netcas.cz This modulation of activity is critical for the precise regulation of developmental timing and processes in insects. The presence of these compounds in plants that are not hosts to certain insects also points to a role in chemical defense, where the altered polarity and activity of acetylated forms may deter herbivory. mdpi.com

Development of Analytical Techniques: The pursuit of identifying and quantifying minor ecdysteroid components like 20-hydroxyecdysone 2-acetate has driven advancements in analytical chemistry. Researchers have developed sophisticated methods combining high-performance liquid chromatography (HPLC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to separate and structurally elucidate these complex molecules from intricate biological matrices. eje.cznih.govbiophytis.com These methods are now foundational for metabolomic studies in endocrinology and chemical ecology.

Detailed spectroscopic data has been crucial for the definitive identification of these compounds.

Table 1: Selected ¹H and ¹³C NMR Data for 20-hydroxyecdysone 2-acetate

This table presents a selection of characteristic NMR shifts as documented in scientific literature. The exact values can vary slightly based on the solvent and experimental conditions.

Atom No. ¹H Shift (ppm) ¹³C Shift (ppm)
2 4.15 (m) 68.70
3 3.99 (c) 68.50
7 5.88 (d) 121.7
18-Me 1.21 (s) 21.6
19-Me 1.06 (s) 17.5
21-Me 1.58 (s) 21.8
CH₃COO 1.93 (s) 21.3

Data compiled from spectroscopic studies of acetylated ecdysteroids. eje.czresearchgate.net

Table 2: Mass Spectrometry Data for 20-hydroxyecdysone 2-acetate

Ionization Mode Observed m/z Interpretation
CI/D-MS (NH₃) 540 [M + NH₄]⁺
CI/D-MS (NH₃) 522 [M]⁺
CI/D-MS (NH₃) 462 [M-CH₃CO₂H]⁺
CI/D-MS (NH₃) 445 [M+1-H₂O-CH₃CO₂H]⁺

Data derived from mass spectrometric analysis of acetylated ecdysteroids. eje.czresearchgate.net

Significance of Continued Academic Inquiry into Acetylated Ecdysteroids

The continued academic investigation of acetylated ecdysteroids like 20-hydroxyecdysone 2-acetate remains highly significant for both fundamental and applied science.

From a fundamental perspective, many questions remain. The precise physiological roles of different acetylated isomers are often unclear. For example, while ecdysone 3-acetate is a preferred substrate for certain enzymes, the specific function of ecdysone 2-acetate in vivo requires further exploration. eje.cz Understanding the full enzymatic machinery—the specific acetyltransferases and deacetylases—that governs ecdysteroid acetylation will provide a more complete picture of hormonal regulation in insects. Furthermore, the co-evolutionary implications of phytoecdysteroid acetylation as a plant defense mechanism against insect herbivores is a rich area for ecological research. mdpi.com

From an applied standpoint, ecdysteroids and their derivatives are of growing interest. Their ability to influence cellular processes has led to their investigation for various applications. For instance, patents have been filed exploring the use of ecdysterone and its acetylated derivatives in cosmetic and dermatological compositions to regulate keratinocyte differentiation and improve skin barrier function. google.comgoogle.com The biological activity of these compounds in insect cell lines is also utilized in bioassays for screening new insecticides and studying hormone action. researchgate.netcas.cznih.gov Continued research could uncover new derivatives with enhanced stability or specific activities, leading to more effective and targeted applications in biotechnology and agriculture.

Q & A

Q. How should researchers present β-ecdysone-2-acetate (SH) data to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer :
  • Deposit raw spectra (NMR, MS) in repositories like Zenodo with DOI linking.
  • Machine-readable metadata : Use ISA-Tab format to detail experimental conditions (e.g., HPLC column: C18, 5 μm).
  • Cross-linking : Cite datasets in publications via DataSearch or Mendeley Data .

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